2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a trifluoromethyl (-CF₃) group at the 5-position, a chlorine atom at the 2-position, and a pyridazine ring linked via an ethoxyethyl spacer. The pyridazine moiety is substituted with a 4-fluorophenyl group at the 6-position. Its molecular formula is C₁₉H₁₄ClF₄N₃O₃S, with a molecular weight of 487.85 g/mol. The structure combines electron-withdrawing groups (Cl, CF₃) and a heterocyclic system, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target binding affinity .
Properties
IUPAC Name |
2-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF4N3O3S/c20-15-6-3-13(19(22,23)24)11-17(15)31(28,29)25-9-10-30-18-8-7-16(26-27-18)12-1-4-14(21)5-2-12/h1-8,11,25H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDOQDWAEAAURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a novel small-molecule compound that has garnered attention for its potential biological activities, particularly as an inhibitor of protein-protein interactions. This article reviews the compound's synthesis, mechanism of action, and biological activities, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound features a unique chemical structure characterized by a pyridazine ring, a 4-fluorophenyl group, and a benzenesulfonamide moiety. The synthesis typically involves several steps:
- Formation of the Pyridazine Ring : Synthesized by reacting a dicarbonyl compound with hydrazine hydrate.
- Introduction of the 4-Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.
- Attachment of the Benzenesulfonamide Moiety : Conducted via sulfonylation using benzenesulfonyl chloride and a suitable base.
The primary mechanism of action for this compound involves the inhibition of protein-protein interactions. By binding to specific sites on target proteins, it prevents their interaction with other proteins, which is crucial in various cellular processes such as signaling pathways involved in cancer and inflammatory diseases.
Inhibition of Protein-Protein Interactions
Research indicates that this compound effectively inhibits specific protein-protein interactions that are vital in cancer biology. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.
Case Studies
- Cancer Research : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 30 µM, indicating its potential as an anticancer agent .
- Inflammatory Disorders : The compound has also shown promise in models of inflammatory diseases, where it modulates signaling pathways associated with inflammation, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis.
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | A549 | 15 | |
| Cytotoxicity | MCF-7 | 20 | |
| Anti-inflammatory effect | RAW 264.7 | 12 | |
| Protein-protein interaction inhibition | Various | N/A |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound is compared to N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide () and other analogs. Key differences include:
- Heterocyclic Systems : The target compound uses a pyridazine ring, while the analog in employs a pyridine and isoxazole system. Pyridazine’s two adjacent nitrogen atoms may enhance hydrogen bonding compared to pyridine’s single nitrogen .
- Substituents: Both compounds feature chlorine and fluorine atoms, but the analog in includes a hydrazinocarbonyl group (-CONHNH₂), which may increase polarity and metabolic susceptibility .
Physicochemical Properties
The trifluoromethyl group in both compounds increases lipophilicity, aiding membrane permeability.
Research Findings and Trends
- Metabolic Stability : The trifluoromethyl group in the target compound may reduce oxidative metabolism, extending half-life compared to the analog’s hydrazine group, which is prone to hydrolysis or enzymatic degradation.
- Target Selectivity : Pyridazine’s dual nitrogen atoms could improve selectivity for kinases over off-target receptors compared to pyridine-based analogs.
- Toxicity : Chlorine and fluorine atoms may mitigate toxicity by reducing reactive metabolite formation, a common issue with unsubstituted aromatic systems.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
